Synthetic Yield: Benzyl N-(2-chloroethyl)carbamate vs. Benzyl N,N-bis(2-chloroethyl)carbamate
In standard carbamoylation reactions using benzyl chloroformate and the corresponding amine hydrochloride, benzyl N-(2-chloroethyl)carbamate is obtained with a reported yield of 87% under optimized conditions [1]. In contrast, the analogous synthesis of benzyl N,N-bis(2-chloroethyl)carbamate proceeds with a substantially lower yield of 26% under comparable reaction conditions . This 3.3-fold difference in synthetic efficiency has direct implications for reagent cost and process scalability.
| Evidence Dimension | Synthetic yield (isolated) |
|---|---|
| Target Compound Data | 87% |
| Comparator Or Baseline | Benzyl N,N-bis(2-chloroethyl)carbamate: 26% |
| Quantified Difference | 3.3-fold higher yield (61 percentage point difference) |
| Conditions | Reaction of benzyl chloroformate with amine hydrochloride in the presence of base; standard carbamoylation conditions |
Why This Matters
Higher synthetic yield reduces reagent cost and improves process mass intensity, making benzyl N-(2-chloroethyl)carbamate the economically preferred choice for large-scale or multi-step syntheses.
- [1] Sugiyama S, Morishita K, Chiba M. Cyclizations of β-chloroethyl substituted ammonocarbonic acids. Heterocycles. 2002;57(4):637-648. View Source
